(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
Description
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 5-methylpyridin-2-yl substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
2703749-41-9 |
|---|---|
Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the reaction of 5-methylpyridine with an appropriate amino alcohol precursor under controlled conditions. One common method involves the use of a reductive amination reaction, where 5-methylpyridine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines .
Scientific Research Applications
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-ethylpyridine: Another pyridine derivative with similar structural features but different functional groups.
2-aminopyrimidine derivatives: Compounds with similar amino and pyridine-like structures but different substituents and properties
Uniqueness
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific combination of amino and hydroxyl groups attached to a 5-methylpyridin-2-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
